(S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride
Description
(S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride (CAS: 1391489-27-2) is a chiral organic compound with the molecular formula C₈H₈Cl₂F₃N and a molar mass of 246.05 g/mol . It features an ortho-chlorophenyl group attached to a trifluoroethylamine backbone in the S-configuration. The compound’s stereochemistry and halogenated/fluorinated substituents make it relevant in pharmaceutical research, particularly for studying receptor binding specificity and metabolic stability . It is typically stored at room temperature and is available in high-purity forms for specialized applications .
Properties
IUPAC Name |
(1S)-1-(2-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWSNJCOFZXRPH-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and trifluoroacetaldehyde.
Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.
Automated Resolution: Advanced chiral resolution techniques, such as simulated moving bed chromatography, are employed to separate the enantiomers efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as:
Enzymes: The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
Pathways: The compound may interfere with signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Table 1: Key Properties of Halogen-Substituted Trifluoroethylamine Derivatives
Stereochemical and Functional Group Variations
Table 2: Impact of Stereochemistry and Functional Modifications
Biological Activity
(S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride, also known as (S)-1-(2-chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride, is a compound of significant interest in pharmacological and biochemical research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : (S)-1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-amine
- Molecular Formula : C8H7ClF3N
- CAS Number : 1213334-74-7
- Molecular Weight : 209.6 g/mol
The biological activity of this compound can be attributed to its structural features which enhance its interaction with biological targets:
- Receptor Modulation : The trifluoromethyl group increases lipophilicity, allowing the compound to effectively interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of various receptors and enzymes.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated as a potential inhibitor of tripeptidyl peptidase II (TPP II), which plays a role in appetite regulation and obesity management .
1. Pharmacological Studies
Research indicates that this compound exhibits notable pharmacological effects:
- Antidepressant Activity : In animal models, this compound has shown potential antidepressant effects by modulating neurotransmitter levels.
- Appetite Regulation : Studies have indicated its efficacy in controlling appetite through inhibition of TPP II activity . This mechanism is particularly relevant for developing treatments for obesity.
2. Toxicological Profile
The safety profile of this compound has been evaluated in various studies:
- Acute Toxicity : Data suggest that the compound exhibits low acute toxicity levels in controlled environments. However, further studies are needed to assess chronic exposure effects.
- Safety in Use : It is essential to note that this compound is intended for research purposes only and not approved for human use .
Case Study 1: Appetite Control
A study published in a peer-reviewed journal examined the effects of this compound on food intake in rodent models. The results indicated a significant reduction in caloric intake among subjects treated with the compound compared to controls. This suggests its potential application in obesity treatment strategies.
Case Study 2: Neurotransmitter Modulation
Another research effort explored the impact of this compound on serotonin and norepinephrine levels in animal models. The findings revealed an increase in these neurotransmitters following administration of the compound, supporting its potential antidepressant properties.
Comparative Analysis
| Property | (S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine HCl | Other Similar Compounds |
|---|---|---|
| Molecular Weight | 209.6 g/mol | Varies |
| Mechanism | Receptor modulation and enzyme inhibition | Similar mechanisms |
| Pharmacological Effects | Antidepressant and appetite suppression | Varies |
| Toxicity | Low acute toxicity | Varies |
Q & A
Q. What are the optimal synthetic routes for (S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride, and how is stereochemical control achieved?
Methodological Answer: The synthesis typically involves:
- Step 1 : Formation of the trifluoroethylamine backbone via reductive amination of 2-chlorobenzaldehyde with 2,2,2-trifluoroethylamine, followed by chiral resolution using (S)- or (R)-specific catalysts or chiral auxiliaries .
- Step 2 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol.
- Stereochemical Control : Asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) ensures enantiomeric purity. Chiral HPLC or polarimetry validates the (S)-configuration .
Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis using SHELX software confirms absolute stereochemistry and molecular packing .
- Spectroscopic Techniques :
- Elemental Analysis : Confirms stoichiometry of the hydrochloride salt (CHClFN·HCl) .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility data across different solvent systems?
Methodological Answer:
- Controlled Solubility Studies : Measure solubility in polar (e.g., water, methanol) vs. non-polar solvents (e.g., DCM) under standardized conditions (25°C, 1 atm).
- Data Reconciliation : Use Hansen Solubility Parameters (HSPs) to model interactions. Discrepancies often arise from protonation state changes (amine vs. ammonium ion) in aqueous vs. organic phases .
- Example : A 2020 study reported higher solubility in methanol (45 mg/mL) than water (8 mg/mL) due to ion-pair stabilization .
Q. How can researchers design assays to evaluate the compound’s bioactivity without commercial reference standards?
Methodological Answer:
- In-house Standard Preparation : Synthesize and validate purity via orthogonal methods (e.g., LC-MS, NMR).
- Biological Assays :
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using H-labeled analogs .
- Toxicity Screening : Use zebrafish embryos or in vitro cytotoxicity models (e.g., HepG2 cells) with dose-response curves (IC determination) .
- Cross-Validation : Compare results with structurally related compounds (e.g., p,p'-DDT analogs) to infer mechanistic pathways .
Q. What computational approaches predict the compound’s metabolic stability and degradation pathways?
Methodological Answer:
- In Silico Tools :
- Experimental Validation : LC-MS/MS analysis of rat plasma or liver microsomes confirms predicted metabolites (e.g., dechlorinated or oxidized derivatives) .
Critical Analysis of Contradictory Findings
- Stereochemical Instability : Some studies report racemization under acidic conditions. Mitigate by storing the compound at neutral pH and -20°C .
- Biological Activity Variability : Differences in receptor binding assays may stem from solvent residues (e.g., DMSO >0.1%) interfering with hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
